molecular formula C15H23N3O2 B12985462 Tert-butyl 2-(pyridin-2-ylmethyl)piperazine-1-carboxylate

Tert-butyl 2-(pyridin-2-ylmethyl)piperazine-1-carboxylate

Cat. No.: B12985462
M. Wt: 277.36 g/mol
InChI Key: FERFLGHDVYYYTR-UHFFFAOYSA-N
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Description

Tert-butyl 2-(pyridin-2-ylmethyl)piperazine-1-carboxylate is a piperazine derivative featuring a tert-butyl carbamate (Boc) protecting group at the 1-position and a pyridin-2-ylmethyl substituent at the 2-position. This compound belongs to a class of nitrogen-containing heterocycles widely used in medicinal chemistry as intermediates for drug discovery, particularly in kinase inhibitor synthesis and proteolysis-targeting chimeras (PROTACs) .

Properties

IUPAC Name

tert-butyl 2-(pyridin-2-ylmethyl)piperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O2/c1-15(2,3)20-14(19)18-9-8-16-11-13(18)10-12-6-4-5-7-17-12/h4-7,13,16H,8-11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FERFLGHDVYYYTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCNCC1CC2=CC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

    Synthetic Routes:

    Reaction Conditions:

    Industrial Production Methods:

  • Chemical Reactions Analysis

      Common Reagents and Conditions:

      Major Products:

  • Scientific Research Applications

      Biology and Medicine:

  • Mechanism of Action

      Targets and Pathways:

  • Comparison with Similar Compounds

    Key Observations :

    • Substituent Position : The target compound’s pyridinyl group at the 2-position distinguishes it from analogs with substitutions at the 4-position (e.g., 4-(6-fluoropyridin-3-yl) in ). Positional isomers can alter steric hindrance and electronic properties, affecting binding affinity in biological targets.
    • Bulk and Polarity : Bulky substituents like 1-(pyridin-2-yl)ethyl () increase molecular weight and hydrophobicity compared to the target’s pyridin-2-ylmethyl group. Iodine in enhances polarizability, making it suitable for radiopharmaceutical applications.
    • Chirality: Chiral analogs (e.g., ) highlight the importance of stereochemistry in drug-receptor interactions, whereas the target compound’s non-chiral structure may simplify synthesis.

    Biological Activity

    Tert-butyl 2-(pyridin-2-ylmethyl)piperazine-1-carboxylate is a synthetic compound that has garnered attention in medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.

    Chemical Structure and Properties

    The compound features a piperazine ring substituted with a pyridine moiety and a tert-butyl group. Its molecular formula is C15H22N2O2C_{15}H_{22}N_{2}O_{2} with a molecular weight of approximately 262.35 g/mol. The structural configuration allows for diverse interactions with biological targets, making it a candidate for various therapeutic applications.

    Mechanisms of Biological Activity

    Research indicates that this compound exhibits several biological activities, primarily through its ability to interact with specific receptors and enzymes. Key mechanisms include:

    • Receptor Binding : The compound has shown potential as a ligand for various receptors, which may modulate their activity. This interaction is crucial for its pharmacological effects.
    • Antimicrobial Properties : Preliminary studies suggest that the compound possesses antibacterial and antifungal properties, although detailed mechanisms are still under investigation.
    • Hydrogen Bonding and Hydrophobic Interactions : The binding affinity to target proteins is likely enhanced by hydrogen bonding and hydrophobic interactions, which are critical for its biological efficacy.

    Biological Activity Data

    The following table summarizes the biological activities reported for this compound:

    Activity TypeObserved EffectsReference
    AntimicrobialExhibits antibacterial and antifungal properties
    Enzyme InhibitionPotential to inhibit specific enzymes
    CytotoxicityInduces cell death in cancer cell lines
    Interaction with ProteinsForms stable complexes with target proteins

    Study 1: Antimicrobial Efficacy

    A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The compound demonstrated significant inhibition against Gram-positive bacteria, suggesting its potential as an antibacterial agent.

    Study 2: Cancer Cell Line Analysis

    In vitro tests on cancer cell lines revealed that the compound induced cytotoxic effects, particularly in A-431 cells, with an IC50 value indicating effective concentration levels required for significant cell death. This suggests potential applications in cancer therapy .

    Study 3: Mechanistic Insights

    Research focusing on the mechanistic aspects highlighted that the compound interacts primarily through hydrophobic contacts, which are essential for its binding to target proteins involved in disease pathways. Molecular dynamics simulations provided insights into these interactions, further supporting its therapeutic potential .

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